
3-(1H-pyrrol-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrrol-2-yl)quinoline is a heterocyclic compound that consists of a quinoline ring fused with a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often used to prepare marinoquinolines, which are structurally related to this compound . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrrol-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrole and quinoline rings, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
3-(1H-pyrrol-2-yl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial, antifungal, and antineoplastic agent.
Materials Science: The unique structural features of this compound make it a valuable building block for the synthesis of advanced materials with specific electronic and optical properties.
Analytical Chemistry: Compounds containing the this compound fragment can be used to detect metal ions such as zinc, cadmium, and mercury, as well as for the selective detection of water and fluoride ions.
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrrol-2-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, its antibacterial and antifungal activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes . In the case of its antineoplastic properties, the compound may interfere with DNA replication and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Marinoquinolines: These compounds share a similar structural framework with 3-(1H-pyrrol-2-yl)quinoline and exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific combination of the pyrrole and quinoline rings, which endows it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C13H10N2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(1H-pyrrol-2-yl)quinoline |
InChI |
InChI=1S/C13H10N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-9,14H |
Clave InChI |
FALUURNVEHLDOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


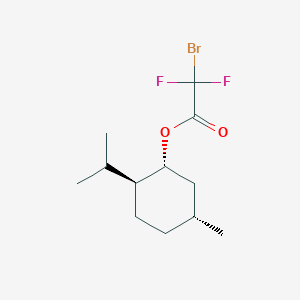
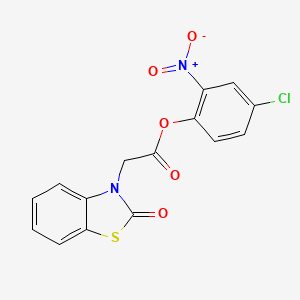
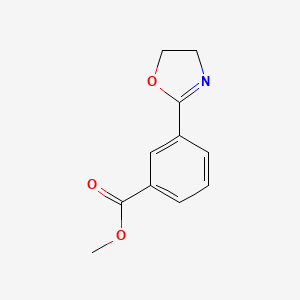
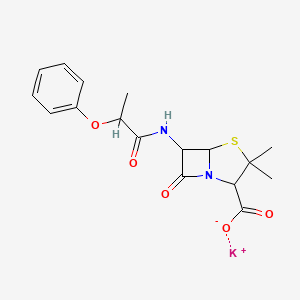
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14116992.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)
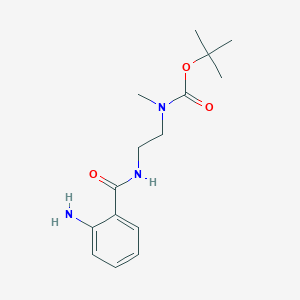
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-1-yl-1,3,2-dioxaborolane](/img/structure/B14117022.png)
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
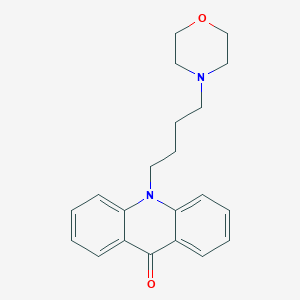
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)

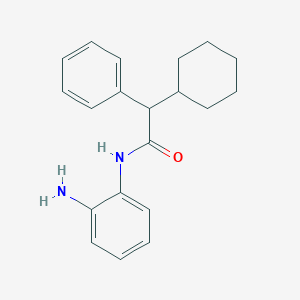
![2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)
